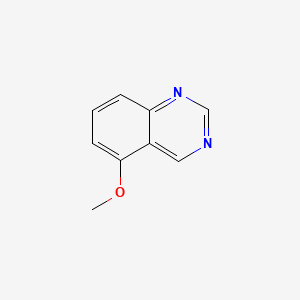

5-Methoxyquinazoline

概要

説明

5-Methoxyquinazoline is a compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is used for research and development purposes .

Synthesis Analysis

Quinazoline derivatives, including 5-Methoxyquinazoline, have been synthesized for various studies and applications. For instance, a family of quinazoline-based fluorescent nucleoside analogues was synthesized for photophysical studies and applications in probing nucleic acid structure, dynamics, and recognition . Another study discussed the synthesis of quinazolines under transition metal-catalyzed conditions .

Molecular Structure Analysis

The molecular structure of 5-Methoxyquinazoline consists of a benzene ring fused with a pyrimidine ring . The properties of the pyrimidine ring are considerably altered by the presence of a fused benzene ring .

Chemical Reactions Analysis

Quinazoline derivatives have been the subject of numerous studies due to their diverse pharmacological activities. The character of these activities depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

科学的研究の応用

Tubulin-Polymerization Inhibitors

5-Methoxyquinazoline derivatives have been studied for their role in inhibiting tubulin polymerization, specifically targeting the colchicine site. Research by Wang et al. (2014) identified potent compounds in this category, showing significant in vitro cytotoxic activity and tubulin assembly inhibition. These findings are crucial for developing new antitumor drugs.

Antitumor Agents

Another important application is in the development of antitumor agents. For instance, Renault et al. (1983) synthesized a series of 5,8-quinazolinediones, finding compounds with high cytotoxic activity against certain leukemia cells. This research contributes to the ongoing effort to find more effective treatments for cancer.

Drug Synthesis Improvement

Efforts have also been made to improve the synthesis of drugs containing 5-methoxyquinazoline. Nishimura & Saitoh (2016) improved the synthetic route of a key intermediate, enhancing overall yield and maintaining purity. This advancement is significant for the efficient production of medicinal compounds.

DNA Repair Inhibition

5-Methoxyquinazoline derivatives have been investigated for their ability to inhibit DNA repair enzymes, like poly(ADP-ribose) polymerase (PARP). The study by Griffin et al. (1998) revealed that certain quinazolinone inhibitors displayed potent PARP inhibitory activity, suggesting their potential role in enhancing the effectiveness of cancer treatments.

Serotonin Receptor Ligands

Research has also been conducted on 5-methoxyquinazoline derivatives as ligands for serotonin receptors. Bojarski et al. (2004) synthesized compounds with high affinity for the 5-HT(1A) receptor, indicating potential applications in neuropsychiatric drug development.

Antimicrobial Activities

Compounds derived from 5-methoxyquinazoline have shown promise in antimicrobial applications. Thomas, Adhikari, & Shetty (2010) synthesized a series of derivatives demonstrating moderate to very good antibacterial and antifungal activities. This opens new avenues in the development of antimicrobial drugs.

Antipsychotic Agents

5-Methoxyquinazoline compounds have been investigated for their potential as antipsychotic agents. Burris et al. (2002) studied aripiprazole, a compound interacting with dopamine D2 receptors, showcasing its unique pharmacologic properties beneficial in treating psychiatric disorders.

Safety And Hazards

In case of inhalation, skin contact, eye contact, or ingestion of 5-Methoxyquinazoline, appropriate first aid measures should be taken, including moving the victim into fresh air, washing off with soap and plenty of water, rinsing with pure water, and consulting a doctor immediately . It is also advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

将来の方向性

Quinazoline derivatives, including 5-Methoxyquinazoline, have shown a wide range of biological activities, making them promising compounds for future drug development . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

特性

IUPAC Name |

5-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCVTKJXKFSAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=NC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617814 | |

| Record name | 5-Methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxyquinazoline | |

CAS RN |

7556-87-8 | |

| Record name | 5-Methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

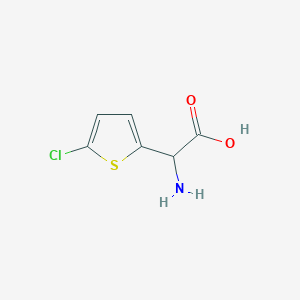

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

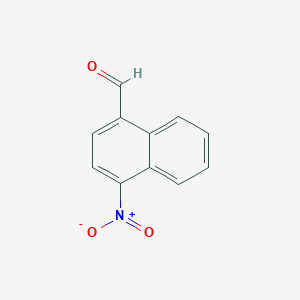

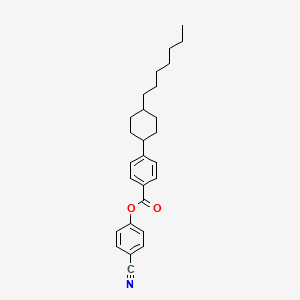

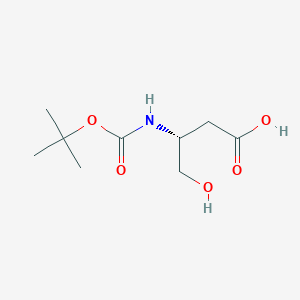

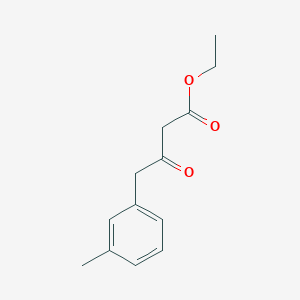

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)